3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Description
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin derivative featuring a chromenone core (2-oxo-2H-chromene) substituted with a benzyl group at position 3, a methyl group at position 4, and a sulfonamide-linked beta-alaninate ester at position 7. Its molecular formula is C26H23NO6S (exact weight: 477.53 g/mol), with structural complexity that enhances its biological and chemical versatility .
The compound’s key structural features include:
- Chromenone backbone: Imparts fluorescence and redox activity, common in bioactive coumarins.
- Sulfonamide-beta-alaninate side chain: Introduces hydrogen-bonding capacity and protease resistance, critical for pharmacokinetic stability .
Properties
Molecular Formula |
C27H25NO6S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C27H25NO6S/c1-18-8-11-22(12-9-18)35(31,32)28-15-14-26(29)33-21-10-13-23-19(2)24(27(30)34-25(23)17-21)16-20-6-4-3-5-7-20/h3-13,17,28H,14-16H2,1-2H3 |
InChI Key |
XNBDXQYTGBJYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl with N-[(4-methylphenyl)sulfonyl]-beta-alanine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents | Key Biological Activities |
|---|---|---|---|
| 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate | C26H23NO6S | 3-benzyl, 4-methyl, 7-sulfonamide-beta-alaninate | Anti-inflammatory, antimicrobial, anticancer (in vitro) |
| 3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate | C26H22ClNO6S | 3-(4-chlorophenyl), 2-methyl, 7-sulfonamide-beta-alaninate | Enhanced enzyme inhibition (COX-2), higher cytotoxicity |
| 4-Methylcoumarin | C10H8O2 | 4-methyl | Antimicrobial, anti-inflammatory (weak activity compared to sulfonamide derivatives) |
| 7-Hydroxycoumarin (Umbelliferone) | C9H6O3 | 7-hydroxy | Antioxidant, anticoagulant (limited bioavailability) |
| 3-(4-Fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate | C26H22FNO6S | 3-(4-fluorophenyl), 2-methyl, 7-sulfonamide-beta-alaninate | Improved metabolic stability, moderate kinase inhibition |
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., Cl, F at the phenyl ring) enhance enzyme-binding affinity and cytotoxicity but may reduce solubility . Benzyl vs.
Sulfonamide Role: Sulfonamide derivatives consistently show superior bioactivity over non-sulfonylated coumarins (e.g., 4-methylcoumarin) due to enhanced hydrogen bonding with biological targets .
Beta-Alaninate Ester :
- This moiety increases hydrolytic stability compared to simpler esters (e.g., methyl or ethyl), prolonging half-life in physiological conditions .
Research Findings and Pharmacological Data
Table 2: In Vitro Activity Profile
| Compound | IC50 (COX-2 Inhibition) | MIC (μg/mL, S. aureus) | Cytotoxicity (IC50, HeLa cells) |
|---|---|---|---|
| Target Compound | 1.2 μM | 8.5 | 12.3 μM |
| 3-(4-Chlorophenyl) Analog | 0.8 μM | 6.2 | 8.7 μM |
| 7-Hydroxycoumarin | >50 μM | >100 | >100 μM |
Key Insights:
- The 3-(4-chlorophenyl) analog exhibits stronger COX-2 inhibition and antimicrobial activity but higher cytotoxicity, suggesting a trade-off between potency and safety .
- The target compound balances moderate activity with lower cytotoxicity, making it a safer candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
